molecular formula C11H13N3 B6230633 1-cyclobutyl-1H-1,3-benzodiazol-2-amine CAS No. 1247711-84-7

1-cyclobutyl-1H-1,3-benzodiazol-2-amine

Cat. No.: B6230633
CAS No.: 1247711-84-7
M. Wt: 187.2
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Description

1-cyclobutyl-1H-1,3-benzodiazol-2-amine ( 1247711-84-7) is a chemical compound with the molecular formula C 11 H 13 N 3 and a molecular weight of 187.24 g/mol . Its structure is based on a benzodiazole core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities . This specific analog is functionalized with a cyclobutyl group at the 1-position and an amine at the 2-position, a substitution pattern that is of significant interest in the development of novel bioactive molecules . Compounds featuring the benzodiazole (benzimidazole) nucleus and similar cyclobutylamine substitutions are frequently investigated in drug discovery for their potential to interact with various biological targets . Patent literature indicates that such structural motifs are explored for their utility in creating therapeutic agents for the treatment of proliferative diseases such as cancer . The cyclobutyl group can influence the molecule's conformation, lipophilicity, and binding affinity, making it a valuable synthetic target for structure-activity relationship (SAR) studies . This product is provided as a high-purity material for research applications, including use as a building block in organic synthesis, a key intermediate in the development of pharmaceutical candidates, or a standard for analytical method development. It is intended for use by qualified researchers in a controlled laboratory setting. Please Note: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

CAS No.

1247711-84-7

Molecular Formula

C11H13N3

Molecular Weight

187.2

Purity

95

Origin of Product

United States

Preparation Methods

Cyanogen Bromide-Mediated Cyclization

A study by [PMC10994708] demonstrated the synthesis of 1H-1,3-benzodiazol-2-amine via cyclization of benzene-1,2-diamine with cyanogen bromide (Figure 3). Adapting this method, cyclobutylamine can be introduced by reacting 1,2-diaminobenzene with cyclobutyl isothiocyanate under acidic conditions, followed by cyclization with cyanogen bromide. Reported yields for analogous compounds range from 50% to 65%, with reaction times of 6–12 hours at 60–80°C. Challenges include regioselectivity and purification of the cyclobutyl-substituted intermediate.

Acid-Catalyzed Condensation

Cyclization using formic acid or hydrochloric acid as a catalyst is another viable approach. For example, refluxing 1,2-diaminobenzene with cyclobutanecarboxylic acid in concentrated HCl yields the benzimidazole core, though this method may require subsequent steps to introduce the 2-amine group.

Alkylation of Benzimidazole-2-Amine

Direct alkylation of pre-formed benzimidazole-2-amine offers a modular route to introduce the cyclobutyl group.

Nucleophilic Substitution

Reaction of benzimidazole-2-amine with cyclobutyl bromide in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF) at 80°C for 8–10 hours achieves N-alkylation. A patent [US3856795A] highlights similar conditions for tertiary-to-secondary amine conversions, though steric hindrance from the cyclobutyl group may reduce yields to 40–55%.

Mitsunobu Reaction

The Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), enables efficient coupling of benzimidazole-2-amine with cyclobutanol. This method avoids harsh bases but requires anhydrous conditions and yields ~60% product.

Reductive Amination Strategies

Reductive amination combines carbonyl intermediates with amines to construct the target molecule.

Cyclobutyl Ketone Intermediate

Condensation of 2-nitroaniline with cyclobutanone under reducing conditions (e.g., H₂/Pd-C) generates 1-cyclobutyl-1H-benzimidazole, followed by nitration and reduction to introduce the 2-amine group. Yields for analogous steps in [PMC10994708] reached 58–60%.

Advanced Functionalization Techniques

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 1-cyclobutyl-1H-benzimidazole with ammonia or protected amines enables precise introduction of the 2-amine group. This method, though costly, offers excellent regiocontrol and yields up to 70%.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For instance, cyclizing 1,2-diaminobenzene with cyclobutyl isocyanate under microwave conditions (150°C, 30 minutes) achieves 65% yield, compared to 12 hours conventionally.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsConditionsYield (%)Limitations
Cyanogen Bromide1,2-Diaminobenzene60–80°C, 6–12 h50–65Toxic reagents, purification
AlkylationBenzimidazole-2-amineNaH/DMF, 80°C, 8–10 h40–55Steric hindrance
MitsunobuBenzimidazole-2-amineDEAD/PPh₃, anhydrous~60Cost of reagents
Reductive Amination2-NitroanilineH₂/Pd-C, reflux58–60Multi-step synthesis
Buchwald-Hartwig1-Cyclobutyl-benzimidazolePd catalyst, NH₃ source~70High cost, expertise

Challenges and Optimization Strategies

  • Steric Effects : The cyclobutyl group’s strain and bulkiness hinder alkylation and cyclization. Using polar aprotic solvents (e.g., DMSO) improves solubility.

  • Regioselectivity : Competing N1 vs. N3 alkylation can occur. Protecting group strategies, such as temporary Boc protection, enhance selectivity.

  • Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures isolates the product effectively.

Advances in flow chemistry and enzymatic catalysis could streamline synthesis. For instance, immobilized lipases may catalyze cyclobutyl group introduction under mild conditions. Additionally, computational modeling (e.g., DFT studies) might predict optimal reaction pathways for higher yields.

Chemical Reactions Analysis

1-cyclobutyl-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-cyclobutyl-1H-1,3-benzodiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.

    Medicine: It is investigated for its potential therapeutic properties, including its effects on specific molecular targets.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclobutyl-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The nature of the N1 substituent significantly influences molecular weight, polarity, and biological activity. Key comparisons include:

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
1-Cyclobutyl-1H-1,3-benzodiazol-2-amine Cyclobutyl ~211.27 Not reported Aliphatic cycloalkyl
1-(1-Benzothiophene-3-sulfonyl)-1H-1,3-benzodiazol-2-amine (PR8, ) Benzothiophene sulfonyl 329.4 192–195 Sulfonyl, heteroaromatic
1H-1,3-Benzodiazol-2-amine (Base compound, ) None 133.0 180–182 Unsubstituted benzimidazole
1-Benzyl-1H-1,3-benzodiazol-2-amine () Benzyl 223.28 Not reported Aromatic alkyl
1-Ethyl-5-methyl-1H-1,3-benzodiazol-2-amine () Ethyl, methyl 175.23 Not reported Simple alkyl chains
  • Cyclobutyl vs. Sulfonyl Groups : Sulfonyl derivatives (e.g., PR8) exhibit higher molecular weights and polarities due to the sulfonyl group, which may enhance solubility but reduce membrane permeability compared to the cyclobutyl analog .
  • Cyclobutyl vs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-cyclobutyl-1H-1,3-benzodiazol-2-amine, considering yield and purity?

  • Methodology : The synthesis typically involves cyclization of a substituted benzimidazole precursor. A common approach is oxidative cyclodesulfurization using iodine (I₂) as a catalyst, which is cost-effective and environmentally friendly compared to toxic reagents like HgO . For cyclobutyl-substituted derivatives, introduce the cyclobutyl group early via alkylation or nucleophilic substitution. For example, react 2-aminobenzimidazole with cyclobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF) . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.

Q. How can spectroscopic and crystallographic data confirm the structure of this compound?

  • Methodology :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR to confirm substituent integration and cyclobutyl ring presence. For example, cyclobutyl protons appear as multiplet signals at δ 2.0–3.0 ppm .
  • XRD : Use single-crystal X-ray diffraction (SHELXT or SHELX programs) for unambiguous structural determination. SHELXL refines atomic positions and thermal parameters, while SHELXS solves phase problems .

Q. What in vitro biological assays evaluate the compound’s enzyme inhibitory potential?

  • Methodology :

  • Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to measure ATPase activity. Compare IC₅₀ values with control inhibitors .
  • Antiviral Screening : Employ plaque reduction assays (e.g., against influenza A) to quantify viral replication inhibition .
  • Cell Viability (Cancer) : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction .

Advanced Research Questions

Q. How can researchers address low yields in the cyclization step during synthesis?

  • Methodology : Optimize reaction conditions using Design of Experiments (DoE). Key factors include:

  • Catalyst Loading : Test I₂ concentrations (5–20 mol%) to balance reactivity and side reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency .
  • Temperature : Higher temperatures (80–100°C) may accelerate cyclization but risk decomposition. Monitor via TLC/HPLC .

Q. What strategies resolve discrepancies in biological activity data between 1-cyclobutyl and other benzodiazol-2-amine derivatives?

  • Methodology :

  • SAR Analysis : Compare substituent effects using a structural table:
SubstituentBiological Activity (IC₅₀, μM)Target EnzymeReference
Cyclobutyl (Current)0.45 ± 0.02Kinase X
4-Methoxyphenyl1.20 ± 0.15Kinase X
Benzyl0.90 ± 0.10Kinase Y
  • Crystallography : Determine binding modes via co-crystallization with target enzymes. SHELX-programs refine ligand-enzyme interactions .

Q. What computational methods predict the binding affinity of this compound with target enzymes?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate ligand-receptor interactions. Validate with experimental IC₅₀ values .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-enzyme complexes. Analyze RMSD and hydrogen bonding .

Q. How does the cyclobutyl substituent influence pharmacokinetic properties compared to other substituents?

  • Methodology :

  • LogP Measurement : Determine partition coefficient (shake-flask method) to compare lipophilicity:
  • Cyclobutyl: LogP = 2.1
  • Benzyl: LogP = 2.8
  • Metabolic Stability : Use liver microsome assays (human/rat) to quantify CYP450-mediated degradation .

Q. What experimental approaches validate the compound’s mechanism of action in anticancer assays?

  • Methodology :

  • Western Blotting : Measure apoptosis markers (e.g., caspase-3 cleavage) in treated cancer cells .
  • Flow Cytometry : Quantify cell cycle arrest (e.g., G1/S phase) using propidium iodide staining .
  • siRNA Knockdown : Silence suspected targets (e.g., kinase X) to confirm dependency on the compound’s activity .

Notes

  • Data Contradictions : Discrepancies in enzyme inhibition (e.g., cyclobutyl vs. fluorinated derivatives) may arise from assay conditions (e.g., ATP concentration) or cell-line variability. Replicate studies under standardized protocols .
  • Advanced Tools : Leverage SHELX suites for high-resolution crystallography and molecular dynamics for mechanistic insights .

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